1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione
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Overview
Description
1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylthiourea with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino and methylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.
Scientific Research Applications
1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of essential enzymes in bacterial cells, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3,5-triazine-2,4,6-triamine: Known for its use in the synthesis of melamine resins.
2,4-diamino-6-methyl-1,3,5-triazine: Used as a herbicide in agriculture.
1,3,5-triazine-2,4-dione: Studied for its potential pharmaceutical applications.
Uniqueness
1-amino-3-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylthio group, in particular, can undergo various transformations, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-amino-3-methyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-8-3(10)7-4(12-2)9(6)5(8)11/h6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHHJBMZCIWSII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N=C(N(C1=O)N)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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